Acid brown 147
Description
Contextualization of Acid Dyes in Industrial Chemistry and Environmental Concerns
Acid dyes, including Acid Brown 147, are water-soluble anionic dyes typically applied to fibers such as wool, silk, polyamide, and modified acrylics from acidic to neutral pH dye baths. researchgate.net Their anionic nature facilitates interaction with the cationic sites in these fibers, leading to coloration. The industrial application of acid dyes is extensive, particularly in the textile and leather industries, where they are valued for their vibrant colors and good colorfastness properties under acidic conditions. researchgate.netnih.govamericanchemicalsuppliers.comresearchgate.net
However, the widespread use of synthetic dyes, including acid dyes, presents significant environmental challenges. Industrial effluents from dyeing processes often contain considerable amounts of residual dyes, which can lead to severe water pollution. khushidyechem.commdpi.comscientific.netasianpubs.orgasianpubs.orghep.com.cn The presence of dyes in water bodies reduces light penetration, negatively impacting aquatic flora and consequently affecting the food chain. khushidyechem.comscientific.net Furthermore, dye-containing effluents can decrease dissolved oxygen levels and increase biochemical oxygen demand, disrupting aquatic ecosystems. khushidyechem.com Many synthetic dyes are designed for stability, making them resistant to natural degradation processes and thus persistent environmental pollutants. khushidyechem.commdpi.comscientific.netnih.gov
Academic Relevance of Investigating Specific Azo Compounds
Azo compounds constitute the largest class of synthetic dyes, accounting for a significant percentage of commercially produced colorants. semanticscholar.orgvulcanchem.com Their chemical versatility, stemming from the presence of the azo group, allows for a wide range of colors and applications. Academically, the investigation of specific azo compounds like this compound is relevant for several reasons. Understanding their synthesis, chemical properties, and interactions with different substrates is crucial for optimizing industrial dyeing processes. vulcanchem.com Moreover, research into the environmental fate and behavior of azo dyes is critical for developing effective wastewater treatment methods and assessing their ecological impact. khushidyechem.commdpi.comasianpubs.orghep.com.cnnih.gov The study of azo compound degradation pathways, whether through chemical, physical, or biological means, is an active area of research aimed at mitigating their environmental persistence. hep.com.cn
Historical and Current Research Trajectories Pertaining to this compound
Historically, the development of synthetic dyes, including acid dyes, revolutionized the textile industry by offering a broader palette of colors and improved fastness properties compared to natural dyes. While specific historical research trajectories solely focused on this compound are not extensively documented in readily available public sources, its development falls within the broader history of synthetic azo dyes.
Current research trajectories related to dyes like this compound are largely driven by environmental concerns. Significant effort is directed towards developing advanced treatment technologies for dye-containing wastewater, such as adsorption, oxidation processes (including Fenton-like reactions and sonochemical degradation), and biological degradation methods. mdpi.comasianpubs.orghep.com.cnnih.gov Although detailed published studies specifically on the degradation of this compound are limited in the gathered information, research on other Acid Brown dyes, such as Acid Brown 348, demonstrates the application of these advanced oxidation processes to break down the stable azo linkages and aromatic structures characteristic of this dye class. hep.com.cn Furthermore, there is ongoing research into the development of more environmentally friendly dyeing processes and alternative colorants to reduce the environmental footprint of the industry. asianpubs.org
Data Tables
Based on the available information, the following table summarizes some known properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 12211-50-6 | khushidyechem.com |
| Appearance | Powder | americanchemicalsuppliers.comresearchgate.net |
| Color | Brown | americanchemicalsuppliers.comresearchgate.net |
| Solubility | Water-soluble | researchgate.net |
| Primary Use | Textile and Leather Dye | nih.govamericanchemicalsuppliers.comresearchgate.net |
| Dye Class | Acid Dye, Azo Compound | researchgate.netsemanticscholar.orgvulcanchem.com |
Note: Specific molecular formula and weight for this compound with CAS 12211-50-6 were not consistently found in standard public databases during the search.
Properties
CAS No. |
12211-50-6 |
|---|---|
Molecular Formula |
C10H18BN |
Synonyms |
Acid brown 147 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acid Brown 147
Established Synthetic Routes for Acid Brown 147
The conventional synthesis of azo dyes involves a two-step process. ekb.egnih.govrsc.org
The first step is the diazotization of a primary aromatic amine, where the amine group (-NH₂) is converted into a diazonium salt (-N₂⁺). This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using nitrous acid, usually generated in situ from a nitrite (B80452) salt and a strong acid like hydrochloric acid. ekb.egnih.govrsc.orgknick-international.com Diazonium salts are generally unstable and are used immediately in the subsequent coupling reaction. ekb.egnih.gov
The second step is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. nih.gov Common coupling components include phenols, naphthols, aromatic amines, and compounds containing activated methylene (B1212753) groups. nih.govijisrt.com This reaction is an electrophilic aromatic substitution and typically occurs under slightly acidic, neutral, or alkaline conditions, depending on the coupling component. nih.govijisrt.com The azo group (-N=N-) is formed, linking the two aromatic or heterocyclic systems and creating the chromophore responsible for the dye's color. nih.gov
While the specific reactants for this compound are not detailed in the search results, its structure (C₂₆H₁₆N₄Na₂O₈S₂) nih.gov suggests it is likely formed from the coupling of diazotized aromatic amines with coupling components that contain sulfonate (-SO₃⁻) and hydroxyl (-OH) or amino (-NH₂) groups, characteristic of acid dyes. Polyazo dyes, containing multiple azo groups, are often used for brown and black shades. ekb.eg
Optimization of reaction parameters is crucial for maximizing the yield and purity of azo dyes. Key parameters include temperature, pH, reactant concentrations, and reaction time. jmbfs.orgresearchgate.net
Temperature control during diazotization is critical due to the instability of diazonium salts at higher temperatures. ekb.egnih.govknick-international.com The coupling reaction's efficiency is also influenced by temperature, as well as pH, which affects the reactivity of both the diazonium salt and the coupling component. knick-international.comjmbfs.org For instance, the optimal pH for microbial decolorization of some azo dyes is often between 6.0 and 10.0, and optimal temperatures can range from 20-37°C, although these are for degradation, not synthesis. jmbfs.orgresearchgate.net In synthesis, pH measurement is essential as most reaction steps are pH-dependent for optimizing product yield. knick-international.com
Optimized conditions for the synthesis of other compounds, such as the photocatalytic degradation of Acid Red 73, have been determined using methodologies like Response Surface Methodology (RSM), considering parameters like pH and initial dye concentration. acs.org Similarly, optimization studies for the synthesis of activated carbon for dye adsorption have explored parameters like temperature, time, and precursor concentration. researchgate.net These examples highlight the general approach to optimizing chemical synthesis parameters, which would be applicable to this compound production.
Novel Approaches in this compound Synthesis
Novel synthetic approaches aim to improve the efficiency, sustainability, and selectivity of chemical processes.
Green chemistry principles emphasize the design of products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orginnovareacademics.in Applying these principles to azo dye synthesis involves exploring alternative solvents, reducing waste, and utilizing more environmentally benign reagents and catalysts. acs.orginnovareacademics.inlongdom.org
Solvent-free or water-based reaction conditions are examples of green chemistry approaches in organic synthesis. innovareacademics.inlongdom.org For instance, some azo dyes have been synthesized via grinding under solvent-free conditions at room temperature, offering a more efficient and sustainable process compared to conventional methods. longdom.org Microwave-assisted synthesis is another technique that can reduce reaction times and improve yields, aligning with green chemistry principles. ijisrt.comresearchgate.net
Catalysis plays a significant role in enhancing reaction rates and selectivity in organic synthesis. tandfonline.commdpi.com Various catalysts have been explored for azo dye synthesis and related coupling reactions.
Transition metal catalysts, particularly palladium complexes, are widely used in carbon-carbon cross-coupling reactions, such as the Suzuki coupling, which are relevant to the construction of complex organic molecules that could potentially serve as precursors or analogues of azo dyes. researchgate.netrsc.orgrug.nlscirp.orgclockss.org While direct catalytic synthesis of the azo group itself might involve different systems, metal catalysts can be employed in the synthesis of the aromatic building blocks. For example, palladium-catalyzed cross-coupling reactions have been used in the synthesis of intermediates for various organic compounds. scirp.orgclockss.org
Solid acid catalysts have also gained importance in green organic synthesis due to their advantages like operational simplicity, non-toxicity, and reusability. scirp.org While the specific application to this compound synthesis is not detailed, catalytic approaches offer potential for improved yields and more selective formation of the desired azo compound. Optimization of catalyst type and reaction conditions is crucial in catalytic pathways. tandfonline.com
Derivatization Strategies for this compound Analogues
Chemical derivatization involves modifying the structure of a compound to alter its properties or create new analogues. For azo dyes like this compound, derivatization strategies could aim to modify color shades, improve fastness properties, or introduce new functionalities.
Derivatization techniques are commonly used in analytical chemistry to enhance the detectability or separability of compounds, such as converting carboxylic acids or alcohols into more volatile or detectable forms for chromatography. ugent.bepsu.educanada.canih.gov While these examples are primarily analytical, the chemical reactions involved (e.g., esterification, alkylation, acylation) illustrate the types of transformations that could be applied to the functional groups present in this compound (e.g., sulfonate, hydroxyl, amino groups, if present in the specific structure). ugent.bepsu.educanada.ca
For instance, esterification of carboxylic acids can be achieved by heating with alcohols in the presence of an acid catalyst or using specific derivatization reagents. psu.educanada.ca Alkylation can be performed using alkylating agents like trialkyloxonium salts. canada.ca Acylation involves the introduction of an acyl group. These reactions could potentially be applied to modify the peripheral groups of this compound, leading to analogues with altered properties.
Structural Modifications for Research Probes
Information on specific structural modifications of this compound for use as research probes is not detailed in the available sources. Research probes in chemical and biological studies often involve modifying existing molecules to introduce functionalities such as fluorescent tags, reactive groups for conjugation, or elements that enhance targeting or detection. While some acid dyes have been explored for applications beyond traditional dyeing, such as fluorescent probes, specific examples or methodologies involving the modification of this compound for such purposes were not identified. mdpi.com
Synthesis of Novel Azo Chromophores Based on this compound Core Structure
The synthesis of novel azo chromophores is an ongoing area of research, aiming to develop dyes with tailored properties for various applications. These efforts often involve designing new molecular structures incorporating the characteristic azo (-N=N-) linkage and appropriate chromophores and auxochromes to achieve desired colors and fastness properties. While the core structure of this compound, as an acid azo dye, could potentially serve as a basis for designing novel chromophores, specific research detailing the synthesis of new azo dyes explicitly derived from or based on the core structure of this compound (CAS 12211-50-6) was not found. Research in this area often focuses on coupling different diazo and coupling components to create new azo systems or incorporating azo chromophores into larger molecular architectures or metal complexes to modify their properties. researchgate.netacs.orgjchemlett.comnih.govresearchgate.netrsc.org
Advanced Analytical and Spectroscopic Characterization of Acid Brown 147
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating Acid Brown 147 from impurities or degradation products and for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the separation and quantification of synthetic dyes due to its high sensitivity and ability to separate complex mixtures. lew.ro Reversed-phase HPLC (RP-HPLC) is a common mode for analyzing dyes, where the stationary phase is non-polar and the mobile phase is more polar. lew.ro The separation is based on the differential affinity of the dye components for the stationary and mobile phases, influenced by factors such as molecular mass, structural configuration, and the presence of functional groups. lew.ro
Developing an effective HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of water with organic solvents like acetonitrile (B52724) or methanol, often with the addition of inorganic electrolytes like ammonium (B1175870) acetate (B1210297) buffer to improve separation), flow rate, and detection wavelength. lew.rochromatographytoday.com UV-Vis detectors are commonly used in conjunction with HPLC for dye analysis, monitoring absorbance at wavelengths where the dye exhibits maximum absorption. lew.ro
Automated HPLC method development procedures involving column scouting, gradient optimization, and robustness studies can be employed to achieve optimal separation and reliable quantification of dyes. chromatographytoday.com
Gas Chromatography (GC) for Volatile Degradation Products
While HPLC is suitable for non-volatile or semi-volatile compounds like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile degradation products that may form under certain conditions, such as thermal treatment or biological degradation. mdpi.commicrobiologyresearch.orgosti.gov
The analysis of degradation products using GC-MS typically involves extraction of the volatile compounds from the sample matrix, followed by separation on a GC column and detection by a mass spectrometer. microbiologyresearch.orgosti.gov The mass spectrometer provides structural information based on the fragmentation patterns of the separated compounds, allowing for their identification by comparison with spectral databases. Studies on the degradation of other dyes have successfully utilized GC-MS to identify degradation products, such as tetrachlorophthalic anhydride (B1165640) from the degradation of Rose Bengal. microbiologyresearch.org
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of charged molecules like acid dyes. CE separates analytes based on their charge-to-mass ratio and their electrophoretic mobility in an electric field within a narrow capillary. researchgate.net
Capillary Zone Electrophoresis (CZE), a common CE mode, can be used to analyze acid dyes in aqueous solutions. researchgate.net The separation in CZE is influenced by factors such as the composition and pH of the background electrolyte, applied voltage, and temperature. researchgate.net UV detection is frequently used in CE for monitoring separated compounds. CE has been shown to be effective in separating and characterizing other complex organic molecules, including humic acids, based on differences in their charge and size. researchgate.net While specific studies on this compound analysis by CE were not found, the principles of CE make it a viable technique for its separation and analysis, potentially offering advantages in terms of speed and efficiency for certain applications.
Spectroscopic Investigations for Structural and Electronic Elucidation
Spectroscopic techniques provide valuable information about the structural features, electronic transitions, and vibrational modes of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing colored compounds like this compound. technologynetworks.com It measures the absorption or transmission of UV and visible light through a sample as a function of wavelength. technologynetworks.com The UV-Vis spectrum of a dye is characterized by absorption peaks that correspond to electronic transitions within the molecule, particularly within the chromophoric groups (e.g., azo groups in azo dyes) and conjugated pi systems responsible for the color. asianpubs.orglew.rotechnologynetworks.com
Analyzing the UV-Vis spectrum of this compound can provide information about its concentration in solution and can be used to monitor changes in its electronic structure during degradation processes. asianpubs.orgtechnologynetworks.com Shifts in the absorption maxima or the appearance/disappearance of peaks can indicate the cleavage of bonds or the formation of new chromophoric species. asianpubs.org For example, the disappearance of an absorption peak around 528 nm was observed during the degradation of Acid Brown 348, indicating the cleavage of an azo bond. asianpubs.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. dntb.gov.uaresearchgate.netnih.gove-algae.org
FTIR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to the vibrational modes of its chemical bonds. nih.gov Different functional groups within the this compound molecule will exhibit characteristic absorption bands in the infrared spectrum, providing a unique fingerprint for identification and structural analysis. nih.gove-algae.org FTIR can be used to identify the presence of functional groups such as amine N-H stretching vibrations, carbonyl C=O stretching vibrations, and sulfonate S=O stretching vibrations, which are common in acid dyes. microbiologyresearch.org
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a sample, which is also related to its vibrational modes. dntb.gov.uaresearchgate.net Raman spectroscopy can be particularly useful for analyzing the vibrational modes of the molecular backbone and aromatic rings present in this compound. dntb.gov.uaresearchgate.net It can provide complementary information to FTIR, especially for vibrations that are weak in IR but strong in Raman, such as symmetric stretching vibrations of non-polar bonds and ring breathing modes of aromatic systems. dntb.gov.ua Raman spectroscopy has been successfully applied to the analysis of various organic pigments and dyes, providing structural insights. dntb.gov.uaresearchgate.netirug.org
Both FTIR and Raman spectroscopy can be used for the identification of this compound, the assessment of its purity, and the study of structural changes upon degradation or interaction with different materials. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C uobasrah.edu.iqnih.govmagritek.com. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum provide detailed information about the types of atoms present, their chemical environments, and their connectivity within the molecule uobasrah.edu.iqmagritek.comdocbrown.info.
For a complex organic molecule like this compound, ¹H NMR would typically reveal distinct signals for protons in different chemical environments, such as aromatic protons, alkylic protons, and potentially protons on functional groups like hydroxyl or amino groups, depending on the specific structure of the dye nih.govmagritek.com. The integration of these signals would correspond to the relative number of protons in each environment docbrown.info.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Different types of carbon atoms (e.g., aromatic carbons, aliphatic carbons, carbons in functional groups) resonate at different frequencies, providing complementary structural details to ¹H NMR uobasrah.edu.iq. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further help in assigning signals and confirming correlations between protons and carbons, thereby aiding in the full confirmation of the molecular structure of this compound nih.govmagritek.com.
While the general application of NMR to structure confirmation is well-established, specific NMR spectral data (chemical shifts, coupling constants, peak integrations) for this compound were not found in the consulted sources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern acdlabs.comnih.gov. This technique is invaluable for confirming the molecular weight of a synthesized or isolated compound and gaining insights into its structural subunits through the analysis of fragment ions acdlabs.comnih.gov.
Different ionization techniques can be used in MS, depending on the nature of the analyte. For organic dyes like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often resulting in the formation of protonated or deprotonated molecular ions, or adduct ions nih.gov. Hard ionization methods, such as Electron Ionization (EI), can induce significant fragmentation, yielding characteristic fragment ions that provide structural information acdlabs.comnih.gov. The fragmentation pattern is often reproducible and can be used as a fingerprint for identification or to deduce structural features acdlabs.com.
Analysis of the mass spectrum of this compound would ideally show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would then reveal characteristic ions resulting from the cleavage of specific bonds within the molecule acdlabs.comnih.gov. For instance, the presence of certain substituents or linkages could lead to predictable neutral losses or fragment ions nih.govresearchgate.net. The observation of a fragment ion with a specific m/z value (e.g., m/z 147, which has been noted as a fragment in the MS of other compounds) could, in the context of the full spectrum and in conjunction with other analytical data, provide clues about the presence of certain structural moieties nih.govresearchgate.netresearchgate.net.
However, specific mass spectral data (molecular ion peak, major fragment ions and their relative abundances) for this compound were not available in the consulted literature.
Electrochemical Characterization and Sensing Applications
Electrochemical methods, particularly voltammetry, are useful for studying the redox behavior of electroactive compounds and can be applied in the development of sensitive detection methods nih.govpsu.eduiapchem.org. The electrochemical properties of a molecule are determined by its ability to undergo electron transfer reactions at an electrode surface.
Voltammetric Studies of Redox Behavior
Voltammetry involves applying a varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. Techniques such as cyclic voltammetry (CV) can provide information about the formal potential of redox reactions, the reversibility of electron transfer processes, and the presence of coupled chemical reactions nih.govpsu.edu. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are more sensitive techniques often used for quantitative analysis nih.govacs.org.
For an organic dye like this compound, which contains chromophoric groups often involving extended pi systems and heteroatoms, electrochemical activity is expected due to the possibility of electron transfer reactions (oxidation or reduction) associated with these functional groups doi.org. Voltammetric studies of this compound would involve recording voltammograms in suitable supporting electrolytes and pH conditions to observe characteristic oxidation or reduction peaks. The potentials of these peaks are indicative of the energy levels involved in the electron transfer, while the peak currents are proportional to the concentration of the electroactive species under controlled conditions nih.govpsu.edu. Analysis of the peak characteristics (e.g., peak shape, peak separation in CV, dependence on scan rate) would provide insights into the kinetics and mechanism of the electron transfer process nih.gov.
Research on other acid dyes, such as Acid Brown 98, has demonstrated that electrochemical oxidation can be an effective method for their degradation, and voltammetry has been used to characterize the process doi.org. While similar electrochemical behavior might be expected for this compound, specific voltammetric data (peak potentials, currents, effect of pH or scan rate) for this compound were not found in the consulted sources.
Development of Electrochemical Sensors for this compound Detection
The electroactivity of this compound suggests the potential for developing electrochemical sensors for its detection and quantification. Electrochemical sensors offer advantages such as low cost, portability, rapid response, and high sensitivity iapchem.orgacs.orgresearchgate.net. The development of an electrochemical sensor typically involves selecting a suitable electrode material and potentially modifying its surface to enhance selectivity and sensitivity towards the target analyte iapchem.orgresearchgate.net.
Various electrode materials, including glassy carbon electrodes, carbon paste electrodes, and modified electrodes incorporating nanomaterials like graphene or carbon nanotubes, have been explored for the detection of organic pollutants and dyes iapchem.orgacs.orgresearchgate.net. Modifying the electrode surface with polymers or nanomaterials can improve the accumulation of the analyte at the electrode surface, lower the overpotential for the electron transfer reaction, or block interfering species researchgate.netmdpi.com.
An electrochemical sensor for this compound would likely rely on measuring the current associated with its oxidation or reduction at a specific potential using techniques like DPV or SWV nih.govacs.org. The sensor's performance would be evaluated in terms of its sensitivity (detection limit), linearity of response over a range of concentrations, selectivity in the presence of potential interferents, and stability iapchem.orgresearchgate.net.
While the general principles of electrochemical sensing are applicable, specific studies detailing the development or application of an electrochemical sensor specifically for this compound were not found in the consulted literature. Research on the removal of Acid Brown 14 through electrocoagulation indicates its interaction with electrochemical processes, supporting the potential for electrochemical analysis or sensing medchemexpress.com.
Environmental Fate and Remediation Studies of Acid Brown 147
Environmental Persistence and Transport Mechanisms
The persistence and transport of organic pollutants like Acid Brown 147 in the environment are influenced by various factors, including their chemical structure and interactions with different environmental compartments such as water, soil, and sediment acs.org. The complex aromatic structure and the presence of sulfonate groups in azo dyes contribute to their resistance to natural degradation processes asianpubs.org.
Photodegradation Kinetics in Aquatic Environments
Adsorption and Desorption Behavior in Soil and Sediment Matrices
The interaction of organic pollutants with soil and sediment matrices, specifically through adsorption and desorption processes, significantly impacts their mobility and persistence in the environment researchgate.netacs.org. Adsorption is the process by which a substance accumulates on the surface of a solid material, while desorption is the release of an adsorbed substance from the solid surface acs.org. These processes are influenced by the properties of both the pollutant and the soil/sediment matrix, including organic carbon content, clay mineral composition, and temperature researchgate.net. For polycyclic aromatic hydrocarbons (PAHs), for instance, sorption has been shown to increase with the organic carbon content of the solid and the hydrophobicity of the compound researchgate.net. The extent of sorption can also decrease with increasing temperature researchgate.net. While the search results provided general information on adsorption and desorption of organic pollutants in soil and sediment, specific data regarding the adsorption and desorption behavior of this compound were not found.
Biodegradation Pathways by Microbial Consortia
Biodegradation, the breakdown of compounds by microorganisms, is a key process in the removal of organic pollutants from the environment nih.gov. Microbial consortia, communities of different microorganisms, can play a significant role in the biodegradation of complex organic molecules like azo dyes nih.govresearchgate.net. The biodegradation of azo dyes often begins with the reduction of the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines wur.nl. These aromatic amines can then be further biodegraded under aerobic conditions by various bacterial strains researchgate.netwur.nl. Studies have shown that microbial consortia can exhibit higher decolorization percentages of textile dyes compared to individual microorganisms and can demonstrate better tolerance to varying pH levels nih.gov. While the search results highlight the potential of microbial consortia in degrading textile dyes, specific studies detailing the biodegradation pathways of this compound by microbial consortia were not available.
Advanced Degradation Processes for this compound Removal
Given the resistance of many synthetic dyes to natural degradation, advanced degradation processes are often employed for their removal from wastewater and contaminated environments ijcce.ac.ir. Advanced Oxidation Processes (AOPs) are a class of such techniques that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants ijcce.ac.irmdpi.com.
Advanced Oxidation Processes (AOPs)
AOPs are effective in degrading recalcitrant organic pollutants and can lead to almost complete decolorization and degradation of dyes ijcce.ac.irscribd.com. These processes are generally based on the in situ generation of hydroxyl radicals, which are highly reactive and can non-selectively react with a wide range of organic compounds, potentially leading to mineralization (conversion to carbon dioxide, water, and inorganic ions) ijcce.ac.irmdpi.com. Various AOPs exist, including those based on the use of ozone, hydrogen peroxide, UV irradiation, catalysts (homogeneous or heterogeneous), electrochemical methods, and ultrasound ijcce.ac.irmdpi.com. The efficiency of AOPs can be influenced by factors such as pH, oxidant concentration, catalyst concentration, and the presence of other substances in the wastewater igi-global.comresearchgate.net.
Fenton and Photo-Fenton processes are prominent examples of AOPs that utilize iron ions and hydrogen peroxide to generate hydroxyl radicals scribd.comresearchgate.netspertasystems.com. The classical Fenton reaction involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals spertasystems.commdpi.com.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The Photo-Fenton process enhances the Fenton reaction by utilizing UV or visible light irradiation to promote the regeneration of Fe²⁺ from Fe³⁺ and also induce the photolysis of H₂O₂, leading to increased hydroxyl radical generation researchgate.netnih.gov.
Fe³⁺ + hν → Fe²⁺ + •OH (Photo-Fenton) H₂O₂ + hν → 2•OH (Photo-Fenton)
Fenton and Photo-Fenton processes have demonstrated high efficiency in degrading various organic contaminants, including dyes scribd.comresearchgate.netspertasystems.com. These processes are typically conducted under acidic conditions, with an optimal pH often around 2-4 for the Fenton process spertasystems.com. The efficiency of these processes is influenced by parameters such as the concentrations of the iron catalyst and hydrogen peroxide, as well as pH researchgate.net. While the search results discuss the application of Fenton and Photo-Fenton processes for dye degradation in general and mention the degradation of "acid brown 14" in the context of photocatalytic oxidation igi-global.comresearchgate.net, specific detailed research findings on the application of Fenton or Photo-Fenton oxidation specifically for this compound were not explicitly found. However, studies on other Acid Brown dyes, such as Acid Brown 348, have shown that Fenton-like processes, particularly when combined with ultrasound, can be effective for their degradation asianpubs.orgasianpubs.org.
| Process Type | Key Reagents/Conditions | Primary Oxidizing Species | Typical pH Range | Advantages | Disadvantages |
| Fenton Oxidation | Fe²⁺, H₂O₂ | •OH | Acidic (2-4) | Effective for recalcitrant organics, relatively low cost | Requires acidic pH, can produce iron sludge, Fe³⁺ regeneration can be slow spertasystems.commdpi.com |
| Photo-Fenton Oxidation | Fe²⁺/Fe³⁺, H₂O₂, UV/Visible light | •OH | Acidic | Enhanced efficiency due to Fe²⁺ regeneration and H₂O₂ photolysis, lower iron requirement nih.gov | Requires light source, efficiency can be affected by water matrix researchgate.netnih.gov |
Table 1: Comparison of Fenton and Photo-Fenton Processes
Photocatalytic Degradation Using Nanomaterials
Photocatalytic degradation involves the use of semiconductor materials, often in nanoparticle form, which, when exposed to light, generate electron-hole pairs that can produce reactive oxygen species capable of breaking down organic pollutants. Nanostructured semiconducting materials are considered promising candidates for the degradation of various organic pollutants, including textile dyes. uns.ac.rs Zinc oxide (ZnO) is a widely studied photocatalyst due to its photoactivity, chemical stability, and low cost, and has been successfully applied in the degradation of various dyes, including Acid Brown 14. uns.ac.rsnih.gov
Modification of semiconductor photocatalysts with noble metals, such as silver (Ag), can enhance their activity by inhibiting electron-hole recombination and enabling visible light absorption through surface plasmon resonance. uns.ac.rs This modification can reduce the semiconductor band gap energy, making the photocatalyst active under visible light. uns.ac.rs
Studies have investigated the photocatalytic decomposition of "Acid Brown" organic dye in tannery wastewater using a new triple molybdate (B1676688) nanomaterial, NaLi₁.₀₇Co₂.₉₄(MoO₄)₅, under sunlight. Significant color removal and reduction in chemical oxygen demand (COD) were observed. researchgate.net The addition of hydrogen peroxide (H₂O₂) further increased the degradation efficiency. researchgate.net The photodegradation kinetics in this study followed a pseudo-first-order model. researchgate.net
| Photocatalyst | Light Source | Dye Type | Removal Efficiency (%) | Time (h) | Kinetics Order |
| NaLi₁.₀₇Co₂.₉₄(MoO₄)₅ | Sunlight | Acid Brown | 56 | 5 | Pseudo-first |
| NaLi₁.₀₇Co₂.₉₄(MoO₄)₅ + H₂O₂ | Sunlight | Acid Brown | 90 | 5 | Pseudo-first |
| ZnO | UV | Acid Brown 14 | Not specified | Not specified | Pseudo-first (rate constant 2.58×10⁻⁴ s⁻¹) utar.edu.my |
The pH of the solution also plays a crucial role in photocatalytic degradation, as it affects the speciation of the dye and the surface charge of the catalyst. utar.edu.my Different catalysts and dye pollutants exhibit different activities at varying pH values, highlighting the need to determine the optimum pH for specific degradation processes. utar.edu.my
Electrochemical Degradation Techniques
Electrochemical degradation involves the use of electrical energy to drive redox reactions that break down pollutants. This technique often utilizes electrodes to generate strong oxidizing agents or directly oxidize organic compounds. Graphite (B72142) electrodes, being inexpensive and having a large surface area, have been widely used for the removal of organic substances in electrochemical reactors. e3s-conferences.org Anodic oxidation on graphite anodes has been reported for the decolorization of various dyes. e3s-conferences.org
Studies on the anodic oxidation of Acid Brown 14 using a graphite anode in an aqueous sodium chloride (NaCl) solution at natural pH 6.0 have shown maximum color removal efficiency after a specific electrolysis time and current density. e3s-conferences.org The presence of chloride ions in the electrolyte can significantly enhance the degradation rate due to the electro-generation of strong oxidant species like chlorine (Cl₂) and hypochlorite (B82951) ions (ClO⁻). unesp.br This indirect electrochemical oxidation, where chloride ions are transformed into active chlorine species at the anode, contributes to a better efficiency in dye degradation compared to direct anodic oxidation. unesp.br
Different electrode materials can also influence the efficiency of electrochemical degradation. Studies comparing different electrodes for the removal of Acid Brown 14 dye in the presence of NaCl have shown varying removal efficiencies depending on the electrode material combination. unesp.br
| Electrode Combination | Electrolyte | pH | Removal Efficiency (%) | Time (min) |
| Graphite anode | 1 g/L NaCl | 6.0 | Maximum (not specified) | 70 |
| Ti/TiO₂–RuO₂ | 0.01 M NaCl | 7 | Higher | Not specified |
| Ti/TiO₂–SnO₂ | 0.01 M NaCl | 7 | Moderate | Not specified |
| Ti/TiO₂–RuO₂–PbO₂ | 0.01 M NaCl | 7 | Lower | Not specified |
| Pb/PbO₂ | 2 g/L NaCl | Not specified | Complete | Not specified |
| Pb/PbO₂ | NaOH | Not specified | Lower | Not specified |
| Pb/PbO₂ | H₂SO₄ | Not specified | Poor | Not specified |
Electrocatalytic degradation of "Basic Brown" dyes on a lead dioxide (Pb/PbO₂) anode has also been investigated in different conductive electrolytes, demonstrating that complete degradation is primarily dependent on the type and concentration of the electrolyte. nih.gov The highest activity was observed in the presence of NaCl, attributed to the indirect oxidation by electrogenerated hypochlorite ions. nih.gov Direct oxidation by hydroxyl radicals adsorbed on the electrode surface can also contribute to the degradation process. nih.gov
Bioremediation and Phytoremediation Potential for this compound Contamination
Bioremediation and phytoremediation offer environmentally friendly approaches for tackling dye contamination, utilizing the metabolic capabilities of microorganisms and plants, respectively. Bioremediation involves the use of microorganisms to degrade or transform pollutants into less harmful substances. sci-hub.se Phytoremediation employs plants and their associated rhizosphere microorganisms to remove, degrade, or immobilize pollutants from contaminated sites. researchgate.net
Microbial Degradation Mechanisms and Enzyme Systems
Microorganisms, including bacteria, fungi, and yeast, can decolorize and degrade dyes through various mechanisms, such as adsorption and enzymatic activity. nih.govsci-hub.se The enzymatic degradation of azo dyes often involves the cleavage of the azo bond (-N=N-), which is responsible for the color. frontiersin.org This reductive cleavage can lead to the formation of aromatic amines. frontiersin.org
Different enzymes are involved in dye degradation, including azoreductases, laccases, and peroxidases. frontiersin.org Azoreductases are particularly important in the reductive cleavage of azo bonds, often occurring under anaerobic conditions. frontiersin.org Laccases and peroxidases are oxidative enzymes that can degrade aromatic compounds and cleave azo bonds, functioning under aerobic conditions. frontiersin.orgdoi.org
Studies have shown that various microbial species and consortia are capable of decolorizing and degrading different types of dyes, including azo dyes. nih.gov For example, certain bacterial strains and fungal species have demonstrated the ability to degrade acidic and basic dyes. jetir.org The efficiency of microbial degradation can be influenced by environmental conditions such as pH and the presence of nutrients. mdpi.com
| Microorganism(s) | Dye Type(s) | Degradation Mechanism(s) | Observed Outcome(s) |
| Various bacteria and fungi | Acidic and basic dyes | Enzymatic degradation | Decolorization within minutes to hours jetir.org |
| Sulfate-reducing bacteria | Azo dyes | Reductive cleavage of azo bond | Effective degradation, mineralization of intermediates jetir.org |
| Trichoderma harzianum | Dye (general) | Not specified (observed by decolorization) | Decolorization in semi-solid medium jetir.org |
| Aspergillus flavus | Bromophenol blue | Not specified | Degradation reported jetir.org |
| Bacillus circulans BPB8 | Mixed azo dyes (Reactive Red, Reactive Brown, Reactive Black) and Cr(VI) | Not specified | 82% removal in 5 days nih.gov |
| Fungal-bacterial consortium | Direct Fast Scarlet 4BS | Not specified | 100% decolorization in 30 h nih.gov |
| Bacterial consortium EDPA | Acid Maroon V | Not specified | Decolorization nih.gov |
| Irpex lacteus F17 (crude manganese peroxidase) | Malachite green | Catalyzed degradation | Degradation and detoxification sci-hub.se |
| Pseudomonas scoparia laccase | Various Acid dyes (Acid Red 97, Acid Brown 282, etc.) | Enzymatic oxidation | Decolorization (up to 75% in 6h) doi.org |
While direct studies on the microbial degradation of this compound were not extensively found in the provided results, the documented capabilities of various microorganisms and enzyme systems in degrading similar azo dyes suggest a strong potential for bioremediation of this compound contamination.
Computational Chemistry and Theoretical Modeling of Acid Brown 147
Electronic Structure Analysis via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic architecture of Acid Brown 147. These methods provide a detailed understanding of the molecule's geometry, orbital energies, and electronic transitions, which are critical determinants of its color and reactivity.
Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and a suite of electronic properties of azo dyes like this compound. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy.
For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p), would be utilized to find the lowest energy conformation of the molecule. This optimization process reveals critical bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions.
The theoretical UV-Visible absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT). This calculation provides the excitation energies and oscillator strengths of electronic transitions, which are directly related to the dye's color. For azo dyes, the characteristic color arises from a π → π* electronic transition within the delocalized system of the azo chromophore.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the electron-donating ability. | |
| LUMO Energy | Indicates the electron-accepting ability. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Wavelength of Maximum Absorption (λmax) | Corresponds to the perceived color of the dye. |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for studying the electronic excited states of molecules like this compound. Methods such as Configuration Interaction Singles (CIS) and Equation-of-Motion Coupled-Cluster (EOM-CC) can provide more accurate descriptions of electronic transitions, particularly for complex dyes.
These methods are computationally more demanding than DFT but can be crucial for validating TD-DFT results and for studying systems where DFT may be less reliable. Ab initio calculations can provide a more detailed understanding of the nature of the excited states, including the contributions of different molecular orbitals to the electronic transitions. This level of detail is essential for a precise understanding of the photophysical properties of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of intermolecular interactions, such as those between this compound and its surrounding environment.
The behavior and properties of dyes are often significantly influenced by the solvent in which they are dissolved. MD simulations can be used to model this compound in various solvents to understand these effects at a molecular level. By simulating the dye in explicit solvent molecules (e.g., water, ethanol), it is possible to study the formation of hydrogen bonds and other non-covalent interactions between the dye and the solvent.
These simulations can reveal how the solvent affects the conformation of the dye molecule and the accessibility of its functional groups. The solvation shell around the dye can be characterized, providing insights into the local environment experienced by the chromophore. This information is crucial for understanding solvatochromism, the phenomenon where the color of a dye changes with the polarity of the solvent. Computational studies on similar azo dyes have shown that both protic and aprotic solvents can influence their retention and lipophilicity. tandfonline.comtandfonline.com DFT calculations combined with solvent models can also predict shifts in the UV-visible absorption spectra in different solvents. nih.gov
Table 2: Illustrative Data from MD Simulation of this compound in Water
| Parameter | Simulated Result | Interpretation |
| Average Number of Hydrogen Bonds (Dye-Water) | Quantifies the extent of hydrogen bonding with the solvent. | |
| Radial Distribution Function of Water around Sulfonate Groups | Describes the structure of the solvation shell. | |
| Root Mean Square Deviation (RMSD) of Dye Backbone | Indicates the conformational stability of the dye in solution. |
Note: The values in this table are illustrative and would be obtained from specific MD simulations.
Understanding the interaction of this compound with various surfaces is critical for applications such as dyeing processes and for environmental remediation efforts involving the removal of the dye from wastewater. MD simulations can be employed to model the adsorption of this compound onto surfaces like cellulose (B213188) (for textiles) or activated carbon (for water treatment).
These simulations can elucidate the primary forces driving the adsorption process, which may include electrostatic interactions, van der Waals forces, and hydrogen bonding. The orientation and conformation of the dye molecule on the surface can be determined, providing a molecular-level picture of the binding mechanism. By calculating the binding free energy, the strength of the interaction between the dye and the adsorbent can be quantified, which is a key parameter for predicting adsorption efficiency.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For a series of related azo dyes, QSRR models can be developed to predict their properties and reactivity based on a set of calculated molecular descriptors.
For this compound, a QSRR model could be developed to predict its reactivity towards, for example, degradation by advanced oxidation processes. This would involve calculating a range of molecular descriptors for this compound and other similar azo dyes for which experimental reactivity data is available. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Table 3: Examples of Molecular Descriptors for QSRR Studies of Azo Dyes
| Descriptor Category | Example Descriptors |
| Constitutional | Molecular Weight, Number of Aromatic Rings |
| Topological | Wiener Index, Randić Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment |
By applying statistical methods such as multiple linear regression or machine learning algorithms, a correlation between these descriptors and the observed reactivity can be established. Such models can then be used to predict the reactivity of this compound and to design new dyes with desired properties. Studies on other azo dyes have successfully used QSRR to understand their lipophilicity and retention behavior in different solvent systems. tandfonline.comtandfonline.comdeepdyve.com
Prediction of Degradation Rates Based on Molecular Descriptors
The environmental persistence and degradation of azo dyes like this compound are of significant concern. Computational chemistry offers a powerful tool to predict the rate at which these compounds break down through the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the molecular structure of a compound and its degradation rate.
The foundation of these predictive models lies in the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic properties, size, shape, and lipophilicity. For azo dyes, key descriptors often include:
Electronic Descriptors: These quantify the electronic nature of the molecule and are crucial for understanding its reactivity. Important electronic descriptors include:
Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Represents the energy of the outermost electrons and is related to the molecule's ability to donate electrons. A higher EHOMO value often correlates with increased susceptibility to oxidative degradation.
Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a greater ease of reduction.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Partial Atomic Charges: The distribution of electron density across the molecule can pinpoint reactive sites susceptible to nucleophilic or electrophilic attack.
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its connectivity and branching.
Geometrical Descriptors: These are based on the three-dimensional structure of the molecule and include parameters like molecular surface area and volume.
By calculating these descriptors for a series of related azo dyes with known degradation rates, researchers can develop robust QSAR models. These models can then be used to predict the degradation rate of this compound without the need for extensive experimental studies. For instance, a hypothetical QSAR model might take the form of a linear equation:
log(Degradation Rate) = a * E_HOMO + b * ΔE + c * µ + d
where 'a', 'b', and 'c' are coefficients determined from the training set of dyes, and 'd' is a constant.
| Molecular Descriptor Category | Examples | Relevance to Degradation |
| Electronic | EHOMO, ELUMO, HOMO-LUMO Gap, Dipole Moment, Partial Atomic Charges | Determine the reactivity of the molecule and its susceptibility to oxidative or reductive cleavage. |
| Topological | Connectivity Indices, Wiener Index | Describe the size and shape of the molecule, which can influence its accessibility to degrading agents. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the physical interactions of the dye with its environment and degrading species. |
Correlation of Structure with Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of this compound and its characteristic spectroscopic properties, most notably its UV-Visible spectrum. This spectrum is responsible for its brown color.
The color of an azo dye arises from the electronic transitions between molecular orbitals upon the absorption of light in the visible region. The azo group (-N=N-) acts as a chromophore, and the attached aromatic rings function as auxochromes, modifying the wavelength of maximum absorption (λmax).
DFT calculations can be used to:
Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the this compound molecule. This includes bond lengths, bond angles, and dihedral angles.
Calculate Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectrum. It calculates the energies of excited states and the probabilities of transitions from the ground state to these excited states. This allows for the theoretical prediction of the λmax values.
Analyze Molecular Orbitals: DFT provides a detailed picture of the molecular orbitals involved in the electronic transitions. For this compound, the transition responsible for its color is typically a π → π* transition, involving the delocalized π-electron system of the aromatic rings and the azo bridge. Analysis of the HOMO and LUMO can reveal which parts of the molecule are primarily involved in this electronic excitation.
Studies on similar sulfonated azo dyes have shown that the position of the sulfonate groups and other substituents on the aromatic rings can significantly influence the electronic structure and thus the color. For example, electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths).
Experimental UV-Vis spectra of the degradation of "Acid Brown 14" (presumed to be this compound) show a decrease in the intensity of the main absorption peak in the visible region over time. This indicates the breakdown of the chromophoric system, particularly the cleavage of the azo bond. TD-DFT calculations can be used to simulate the spectra of potential degradation products, helping to elucidate the degradation pathway by comparing theoretical and experimental spectra.
| Computational Method | Information Obtained | Correlation to Spectroscopic Properties |
| DFT Geometry Optimization | Stable 3D molecular structure, bond lengths, bond angles. | The geometry of the molecule influences the energy levels of the molecular orbitals and thus the absorption spectrum. |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, oscillator strengths, theoretical UV-Vis spectrum. | Directly predicts the λmax and the overall shape of the absorption spectrum, allowing for direct comparison with experimental data. |
| Molecular Orbital Analysis | Visualization and energy levels of HOMO, LUMO, and other orbitals. | Identifies the specific orbitals involved in the electronic transitions that give rise to the color of the dye. |
Emerging Research Applications and Methodological Innovations
Acid Brown 147 as a Model Compound in Fundamental Dye Chemistry Research
This compound is employed as a model compound in fundamental dye chemistry research due to its representative structure as an anionic azo dye. Acid dyes, characterized by the presence of acidic groups like SO₃H and COOH, are water-soluble and widely used in textile dyeing vulcanchem.commdpi.com. Their complex aromatic structures and stability make them challenging to remove from wastewater, prompting research into their behavior and degradation mdpi.comgnest.org. This compound's use as a model allows researchers to study the fundamental interactions of this class of dyes with various substances and processes under controlled laboratory conditions researchgate.net. This includes investigating adsorption mechanisms, degradation pathways, and the effectiveness of different treatment methods gnest.orgresearchgate.net.
Studies using this compound as a model pollutant have investigated photocatalytic degradation processes. For instance, research comparing the photocatalytic efficiency of ZnO and TiO₂ used Acid Brown 14 as a model compound to evaluate catalyst performance under solar light irradiation researchgate.net. The study monitored the change in substrate concentration using HPLC and UV-Visible spectrophotometry to assess decolourisation and determined the photodegradation rate researchgate.net. Complete mineralisation was confirmed by total organic carbon (TOC) analysis, COD measurement, and estimation of inorganic ions researchgate.net.
Interactions of this compound with Novel Materials
Research is actively exploring the interactions of this compound with novel materials, particularly in the context of adsorption and degradation for environmental remediation. Activated carbon, synthesized from biomass waste, has shown promise in adsorbing complex dyes like Acid Brown due to its surface electronic properties and large interior surface area gnest.org. The adsorption mechanism involves interactions between the dye molecule and the adsorbent surface, which can include Van der Waals forces, hydrogen bonds, hydrophobic forces, and chemical bonds gnest.org.
Studies have evaluated the aqueous phase adsorption of Acid Brown on mesoporous activated carbon prepared from materials like Azolla Pinnata seaweed gnest.org. These studies analyze adsorption data using models such as the Langmuir, Freundlich, and Temkin isotherms to understand the interaction mechanisms gnest.org. For example, equilibrium adsorption data for Acid Brown on activated carbon from Azolla Pinnata best matched the Langmuir isotherm model, suggesting a primary chemical interaction, although physical affinity and surface heterogeneity also played a role gnest.org. The adsorption kinetics were best described by the pseudo-second-order model, and temperature variation studies indicated that Acid Brown adsorption is endothermic with high surface affinity gnest.org.
Novel materials like hierarchical mesoporous TiO₂ fibers have also been investigated for their ability to adsorb and photocatalytically degrade dyes. Acid-modified TiO₂ has shown enhanced adsorption of dyes, following models like the Langmuir isotherm acs.org. The high visible light activity observed in some photocatalytic studies is attributed to a synergistic effect of the material's structure and strong dye adsorption acs.org.
Methodological Advancements in Dye Analysis and Environmental Monitoring
Advancements in analytical methods are crucial for the accurate detection and monitoring of dyes like this compound in environmental samples. Monitoring of contaminants in water, sediment, and biota is essential for assessing the long-term impacts of anthropogenic activity and evaluating the effectiveness of remediation efforts europa.eu.
Various analytical techniques are employed for the analysis of dyes. Spectrophotometry, particularly UV-Visible spectrophotometry, is commonly used to monitor decolourisation by measuring the decrease in optical absorption intensity researchgate.net. High-Performance Liquid Chromatography (HPLC) is also utilized to observe the progress of photocatalytic degradation by monitoring changes in substrate concentration researchgate.net.
For environmental monitoring, methods for analyzing chemical constituents in water are continuously being refined ga.gov.au. While surface water quality sampling procedures are well-documented, there has been increasing emphasis on defining standards applicable to groundwater sampling, which presents different challenges ga.gov.au. The development of comprehensive field guides and laboratory methods guidelines contributes to ensuring high-standard sampling and analysis for environmental management ga.gov.aupublications.qld.gov.au. Techniques like Solid Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for the determination of various organic pollutants, including pesticides and potentially dyes, in water samples, offering low limits of quantification europa.eu.
Future Directions and Interdisciplinary Perspectives in Acid Brown 147 Research
Integration of Machine Learning and Artificial Intelligence in Dye Science
The application of machine learning (ML) and artificial intelligence (AI) is transforming various fields of chemistry and materials science, including the study and development of dyes. These computational approaches offer powerful tools for predicting material properties, optimizing synthesis routes, and understanding complex chemical interactions.
In the context of dyes like Acid Brown 147, ML and AI can be leveraged in several ways. Predictive modeling can be employed to forecast the performance characteristics of modified dye structures, potentially leading to the design of new brown dyes with improved properties such as enhanced colorfastness, light stability, or reduced environmental impact, without extensive experimental synthesis. AI algorithms can analyze large datasets of dye structures and their properties to identify quantitative structure-property relationships (QSPR), accelerating the discovery process.
Furthermore, ML can be applied to optimize dyeing processes, potentially reducing water and energy consumption. For instance, ML models could predict the optimal dyeing parameters (temperature, time, pH, dye concentration) for achieving desired shades on specific fibers with this compound, minimizing resource usage and waste generation. AI could also play a role in monitoring and controlling industrial dyeing baths in real-time, ensuring consistent quality and efficient resource utilization.
Sustainable Chemistry and Circular Economy Approaches for Dyes
Increasing environmental awareness and stringent regulations are driving the shift towards more sustainable practices in the chemical industry, including the production and use of dyes. Sustainable chemistry principles aim to minimize the environmental footprint throughout the lifecycle of a chemical product. For dyes like this compound, this involves exploring greener synthesis methods that reduce or eliminate hazardous substances, lower energy consumption, and minimize waste generation.
Circular economy approaches for dyes focus on keeping resources in use for as long as possible, extracting maximum value, and then recovering and regenerating products and materials at the end of their service life. In the context of this compound and other textile dyes, this translates to initiatives such as:
Wastewater Treatment and Color Removal: Textile dyeing wastewater is a significant environmental concern due to its high color intensity and the presence of various chemicals. Research is ongoing into effective and sustainable methods for removing dyes from effluent, including advanced oxidation processes, adsorption using low-cost materials, and biological degradation. While specific data on this compound removal efficiency by these methods was not found, studies on similar acid dyes demonstrate the potential of these technologies.
Dye Recovery and Reuse: Developing technologies to recover unused dyes from spent dye baths or wastewater for reuse could significantly reduce dye consumption and waste.
Valorization of Dyehouse Sludge: Sludge generated from wastewater treatment processes often contains residual dyes and other chemicals. Exploring methods to treat and potentially valorize this sludge, perhaps by converting it into useful materials or energy, aligns with circular economy principles.
Development of Biodegradable or More Environmentally Benign Dyes: Research into designing brown dyes with improved biodegradability or reduced toxicity could offer long-term sustainable alternatives to existing compounds.
The market trend for Acid Brown dyes already indicates a shift towards sustainable and eco-friendly dyeing processes, prompting investment in greener alternatives. Implementing circular economy principles for dyes like this compound requires innovation across the entire value chain, from dye synthesis to wastewater treatment and end-of-life management.
Cross-Disciplinary Research Initiatives for Complex Environmental Challenges
Addressing the environmental challenges associated with industrial dyes necessitates collaboration across multiple scientific disciplines. Complex issues such as dye persistence in the environment, their potential ecological impact, and the development of effective remediation strategies cannot be fully understood or solved within the confines of a single field.
For this compound and other widely used dyes, cross-disciplinary research initiatives are crucial. This involves integrating expertise from:
Chemistry: To develop new dye molecules with improved environmental profiles and design advanced treatment processes.
Biology and Microbiology: To understand the biodegradation pathways of dyes and explore the use of microorganisms for decolorization and detoxification of wastewater.
Environmental Science and Engineering: To assess the fate and transport of dyes in various environmental compartments (water, soil), evaluate their ecological impact, and design and implement effective wastewater treatment and pollution control technologies.
Materials Science: To develop innovative adsorbent materials or catalytic systems for dye removal.
Computer Science and Data Science: To apply ML and AI for predictive modeling, optimization, and analysis of complex environmental datasets related to dye pollution and treatment.
Social Sciences and Economics: To understand the socio-economic factors influencing dye production and consumption, develop sustainable business models, and inform policy and regulatory frameworks.
Q & A
Q. What are the key spectroscopic characteristics of Acid Brown 147, and how can they be systematically identified in experimental settings?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorbance maxima (λ_max) in aqueous and organic solvents to identify chromophore behavior. Compare with reference spectra for validation .
- FT-IR Analysis : Identify functional groups (e.g., azo bonds, sulfonic groups) via characteristic stretching frequencies (e.g., N=N at 1450–1600 cm⁻¹, S=O at 1030–1200 cm⁻¹). Use baseline correction and peak deconvolution to resolve overlapping signals .
- NMR Spectroscopy : Employ H and C NMR to confirm molecular structure. For complex splitting patterns, use 2D techniques (COSY, HSQC) to assign proton environments .
Q. How should researchers design experiments to optimize the synthesis yield of this compound while minimizing by-products?
Methodological Answer:
- Variable Screening : Use a factorial design (e.g., Taguchi or Plackett-Burman) to test parameters like pH (4–8), temperature (20–80°C), and reactant stoichiometry. Monitor by-products via HPLC .
- Kinetic Analysis : Conduct time-resolved sampling during synthesis to identify intermediate formation. Use Arrhenius plots to optimize reaction rates while suppressing side reactions .
- Purification Protocols : Compare recrystallization (solvent polarity gradients) vs. column chromatography (silica/C18) for purity assessment using TLC and mass spectrometry .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictions in reported degradation pathways of this compound under varying environmental conditions?
Methodological Answer:
- Comparative Meta-Analysis : Systematically review studies with conflicting degradation data (e.g., aerobic vs. anaerobic conditions). Tabulate variables like pH, light exposure, and microbial consortia to identify critical factors .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., ISO 10678 for photocatalytic degradation). Use LC-MS/MS to track degradation intermediates and validate pathways .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Report confidence intervals for kinetic constants to assess reproducibility .
Q. How can computational models be integrated with experimental data to predict the solvatochromic behavior of this compound in novel solvent systems?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian/B3LYP/6-31G* to predict electronic transitions. Compare with experimental UV-Vis shifts to validate solvatochromic parameters (e.g., Kamlet-Taft) .
- Machine Learning : Train a model using solvent polarity indices (e.g., ET(30)) and experimental λ_max values. Validate predictions via cross-validation with solvents like DMSO, ethanol, and ionic liquids .
- Experimental Validation : Synthesize derivatives with modified substituents (e.g., -NO₂, -CH₃) to test computational predictions. Use Spearman’s rank correlation to quantify model accuracy .
Methodological Guidelines for Data Contradiction Analysis
(Adapted from principles in , and 16)
Literature Triangulation : Cross-reference studies to identify methodological differences (e.g., instrumentation, calibration standards).
Sensitivity Testing : Vary one parameter at a time (e.g., pH, concentration) to isolate its impact on observed outcomes.
Uncertainty Quantification : Report standard deviations and confidence intervals for all measurements. Use Grubbs’ test to exclude outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
